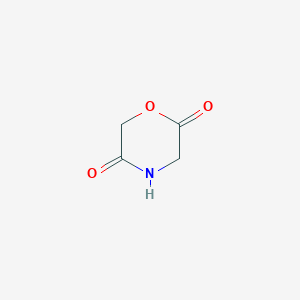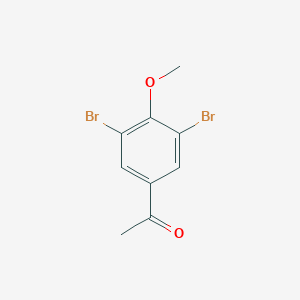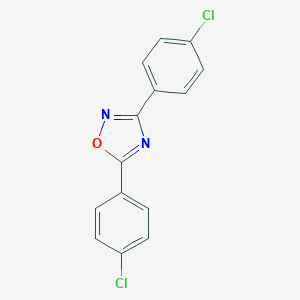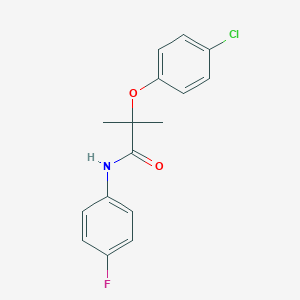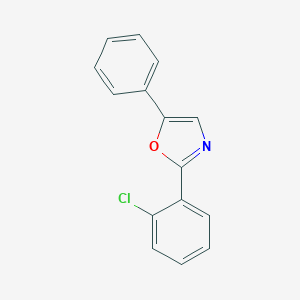
2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole, also known as o-Cl-Phenyl-1,3-oxazole, is a heterocyclic organic compound. It is widely used in scientific research for its unique properties and applications.
Applications De Recherche Scientifique
2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for detecting and imaging amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been used as a ligand for studying the binding properties of various receptors, such as the GABA-A receptor, which is involved in the regulation of neuronal excitability.
Mécanisme D'action
The mechanism of action of 2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole is not fully understood. However, it is believed to interact with specific receptors in the brain, such as the GABA-A receptor, which results in the modulation of neuronal excitability and neurotransmitter release.
Effets Biochimiques Et Physiologiques
2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, such as breast cancer and lung cancer cells. It has also been shown to have anxiolytic and sedative effects in animal models, which suggests its potential as a therapeutic agent for anxiety and sleep disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole in lab experiments is its fluorescent properties, which allow for the detection and imaging of amyloid fibrils and other biomolecules. It also has a high binding affinity for specific receptors, which makes it a useful tool for studying receptor-ligand interactions. However, one of the limitations of using 2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole is its potential toxicity and side effects, which need to be carefully monitored and controlled.
Orientations Futures
There are many potential future directions for the use of 2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole in scientific research. One possible direction is the development of new therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, based on its ability to detect and image amyloid fibrils. Another possible direction is the development of new ligands for specific receptors, such as the GABA-A receptor, which could lead to the development of new drugs for anxiety and sleep disorders. Additionally, further studies are needed to explore the potential toxic effects and side effects of 2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole, and to develop new methods for controlling and minimizing these effects.
Méthodes De Synthèse
The synthesis of 2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole involves the reaction of o-chlorobenzonitrile with benzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then cyclized in the presence of an acid catalyst such as sulfuric acid to form 2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole.
Propriétés
Numéro CAS |
22397-40-6 |
|---|---|
Nom du produit |
2-(2-Chlorophenyl)-5-phenyl-1,3-oxazole |
Formule moléculaire |
C15H10ClNO |
Poids moléculaire |
255.7 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)-5-phenyl-1,3-oxazole |
InChI |
InChI=1S/C15H10ClNO/c16-13-9-5-4-8-12(13)15-17-10-14(18-15)11-6-2-1-3-7-11/h1-10H |
Clé InChI |
IZRRJUCIEXYYBW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3Cl |
SMILES canonique |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3Cl |
Autres numéros CAS |
22397-40-6 |
Solubilité |
0.5 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



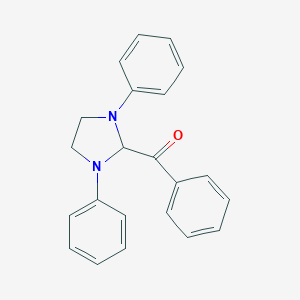
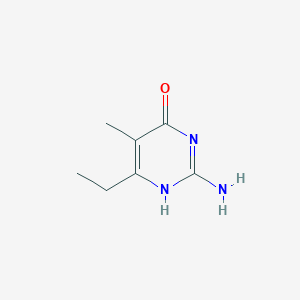

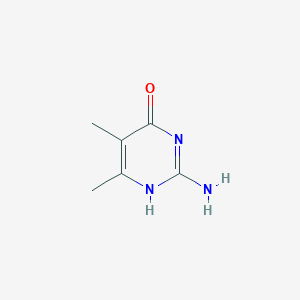
![5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid](/img/structure/B184720.png)
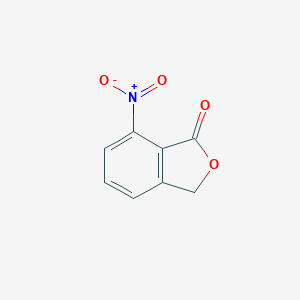
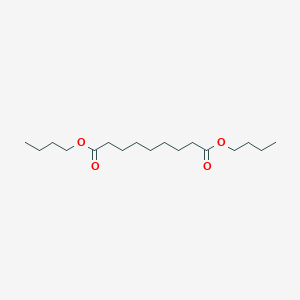
![[(Z)-1-iodo-2-methylsulfonylethenyl]benzene](/img/structure/B184726.png)
